molecular formula C20H22N2O2 B4685645 3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B4685645
M. Wt: 322.4 g/mol
InChI Key: ONJOIPMEEMFVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as DPCPX, is a chemical compound that belongs to the class of adenosine receptor antagonists. It is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.

Mechanism of Action

Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. There are four subtypes of adenosine receptors, A1, A2A, A2B, and A3, which have different tissue distribution and signaling pathways. 3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide specifically targets the A1 receptor subtype and blocks its activation by adenosine. This leads to a decrease in intracellular cAMP levels and inhibition of various downstream signaling pathways, such as protein kinase A and mitogen-activated protein kinase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different tissues and cell types. In the cardiovascular system, this compound can reduce myocardial infarct size and improve cardiac function by blocking A1 receptor-mediated vasoconstriction and ischemia-reperfusion injury. In the brain, this compound can enhance cognitive function and reduce seizure activity by blocking A1 receptor-mediated inhibition of neurotransmitter release. In the immune system, this compound can modulate inflammatory responses by blocking A1 receptor-mediated inhibition of cytokine production and leukocyte activation.

Advantages and Limitations for Lab Experiments

3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has several advantages as a research tool, including its high selectivity for the A1 receptor subtype, its well-characterized pharmacokinetics and pharmacodynamics, and its availability from commercial sources. However, this compound also has some limitations, such as its low solubility in aqueous solutions, its potential off-target effects on other adenosine receptor subtypes or non-receptor targets, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide and adenosine receptors. One direction is to investigate the potential therapeutic applications of A1 receptor antagonists in various diseases, such as ischemic stroke, Alzheimer's disease, and cancer. Another direction is to develop new A1 receptor antagonists with improved selectivity, potency, and safety profiles. Furthermore, the role of adenosine receptors in the regulation of immune responses and inflammation is an area of active research, and this compound can be a valuable tool in these studies. Overall, this compound and adenosine receptors are promising targets for drug discovery and therapeutic intervention in various diseases.

Scientific Research Applications

3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a highly selective antagonist of the adenosine A1 receptor subtype. It has been used extensively in scientific research to study the role of adenosine receptors in various physiological and pathological processes, such as cardiovascular function, neuronal activity, inflammation, and cancer. This compound has also been used to investigate the potential therapeutic effects of A1 receptor antagonists in several diseases, including ischemia-reperfusion injury, Parkinson's disease, and epilepsy.

properties

IUPAC Name

3,4-dimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-5-6-17(13-15(14)2)19(23)21-18-9-7-16(8-10-18)20(24)22-11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJOIPMEEMFVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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